molecular formula C21H26N6O2 B12164258 N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12164258
M. Wt: 394.5 g/mol
InChI Key: FJIOQVFDINTRID-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The compound’s systematic IUPAC name, This compound , provides a precise description of its molecular architecture. The structure comprises three distinct regions:

  • Indole System : A bicyclic aromatic system featuring a benzene ring fused to a pyrrole ring. The indole moiety is substituted at the 3-position with an ethyl chain that connects to the triazole ring.
  • 1,2,4-Triazole Ring : A five-membered aromatic ring containing three nitrogen atoms. The triazole is linked to the indole via an ethyl spacer and serves as a central scaffold for intermolecular interactions.
  • Pyrrolidine Carboxamide : A saturated five-membered ring with a ketone group at position 5 and a carboxamide group at position 3. The 2-methylpropyl (isobutyl) substituent on the pyrrolidine nitrogen enhances lipophilicity, potentially improving membrane permeability.

The molecular formula, though not explicitly provided in available sources, can be inferred as C₂₁H₂₅N₇O₂ based on structural parsing. Key functional groups include the carboxamide (-CONH₂), triazole, and ketone (=O), which collectively contribute to hydrogen-bonding capabilities and metabolic stability.

Historical Context in Heterocyclic Compound Research

The development of this compound is rooted in decades of research on heterocyclic systems. Indole derivatives, first isolated from natural sources like plants and fungi, gained prominence in the 20th century for their role in serotonin and melatonin biosynthesis. The 1,2,4-triazole ring emerged as a critical pharmacophore in the 1990s, particularly after the advent of click chemistry, which simplified triazole synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Pyrrolidine-based structures, meanwhile, became staples in drug design due to their conformational flexibility and compatibility with enzymatic active sites.

The fusion of these systems reflects a modern trend in medicinal chemistry: molecular hybridization . By combining indole’s bioavailability, triazole’s stability, and pyrrolidine’s flexibility, researchers aim to create dual-acting agents with enhanced therapeutic profiles. For example, early hybrids like indole-triazole conjugates demonstrated improved anticancer activity compared to their parent compounds, prompting further exploration of hybrid architectures.

Significance of Indole-Triazole-Pyrrolidine Hybrid Architectures

The integration of indole, triazole, and pyrrolidine into a single molecule offers distinct advantages:

  • Synergistic Bioactivity : Indole’s affinity for biological receptors (e.g., serotonin receptors) complements the triazole’s antimicrobial properties and the pyrrolidine’s enzyme-inhibiting potential.
  • Enhanced Pharmacokinetics : The triazole ring improves metabolic stability by resisting oxidative degradation, while the pyrrolidine’s carboxamide group enhances solubility in aqueous environments.
  • Structural Diversity : Substituents on the triazole (e.g., ethyl-indole) and pyrrolidine (e.g., isobutyl) allow for fine-tuning of lipophilicity and steric effects, critical for optimizing drug-target interactions.

Recent studies highlight the role of such hybrids in addressing drug resistance. For instance, indole-triazole derivatives have shown activity against multidrug-resistant bacterial strains, likely due to their ability to disrupt biofilm formation. Similarly, pyrrolidine-containing hybrids exhibit inhibitory effects on cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-13(2)11-27-12-15(9-19(27)28)20(29)24-21-23-18(25-26-21)8-7-14-10-22-17-6-4-3-5-16(14)17/h3-6,10,13,15,22H,7-9,11-12H2,1-2H3,(H2,23,24,25,26,29)

InChI Key

FJIOQVFDINTRID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of γ-Amino Acids

γ-Amino acids, such as L-pyroglutamic acid , undergo dehydration to form 5-oxopyrrolidine-3-carboxylic acid. Subsequent activation with thionyl chloride (SOCl₂) converts the carboxylic acid to an acid chloride, which reacts with amines to yield carboxamides.

Example Protocol :

  • L-Pyroglutamic acid (5.0 g) is dissolved in SOCl₂ (20 mL) under reflux for 2 hours.

  • Excess SOCl₂ is removed under vacuum.

  • The resulting acid chloride is treated with isobutylamine (2-methylpropylamine) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

  • The product, 1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide , is isolated via crystallization (Yield: 78%).

Formation of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is constructed using cyclocondensation or Huisgen azide-alkyne cycloaddition.

Cyclocondensation of Amidrazones

Reaction of amidrazones with carboxylic acid derivatives forms the triazole ring.

Procedure :

  • 3-[2-(1H-Indol-3-yl)ethyl]thiosemicarbazide is prepared by reacting 1H-indole-3-ethylamine with thiocarbazide .

  • The thiosemicarbazide is treated with acetic anhydride under reflux to form 3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-amine .

  • Oxidation with iodine (I₂) in dimethyl sulfoxide (DMSO) yields the triazole.

Coupling of Fragments

The final assembly involves linking the pyrrolidine carboxamide and triazole-indole components.

Carbodiimide-Mediated Amide Bond Formation

1-(2-Methylpropyl)-5-oxopyrrolidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This intermediate reacts with 3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-amine to form the target compound.

Optimized Conditions :

Parameter Value
SolventDimethylformamide (DMF)
Coupling AgentEDC/HOBt
Temperature0°C → Room temperature
Reaction Time12 hours
Yield65%

Purification and Characterization

Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexanes) or recrystallization (ethanol/water) . Structural confirmation employs:

  • ¹H/¹³C NMR (Key peaks: δ 7.6 ppm for indole NH, δ 2.3 ppm for isobutyl CH₂)

  • High-Resolution Mass Spectrometry (HRMS) (Calculated for C₂₀H₂₇N₅O₃: 385.21 g/mol)

Challenges and Mitigation Strategies

  • Low Triazole Cyclization Yields : Improved by using microwave-assisted synthesis (120°C, 30 min).

  • Racemization of Pyrrolidine : Avoided by employing chiral auxiliaries during γ-amino acid synthesis.

  • Indole Oxidation : Minimized by conducting reactions under inert atmosphere (N₂/Ar).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
CyclocondensationHigh regioselectivityRequires toxic thiocarbazides
Huisgen CycloadditionClick chemistry efficiencyNeeds copper catalysts
Fragment CouplingModularityMulti-step purification

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Palladium-free protocols reduce expenses.

  • Solvent Recovery : DMF and DCM are distilled and reused.

  • Process Safety : Exothermic steps are controlled using jacketed reactors.

Chemical Reactions Analysis

Reactions::
  • Amide Formation : The key step involves the amide bond formation between the carboxylic acid group of ibuprofen and the amino group of tryptamine.
  • Oxidation/Reduction : Depending on the context, this compound may undergo oxidation or reduction reactions.
  • Substitution : The triazole ring could participate in substitution reactions.
Common Reagents and Conditions::
  • DCC : Dehydrating agent for amide synthesis.
  • Solvents : Commonly used are DMF, DMSO, or THF.
  • Temperature : Reaction typically occurs at room temperature.

Major Products:: The major product is the desired compound itself.

Scientific Research Applications

Molecular Structure and Formula

  • Molecular Formula : C36H39N7O2
  • Molecular Weight : 601.7 g/mol
  • IUPAC Name : N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Structural Features

The compound contains:

  • An indole ring system which is known for its biological activity.
  • A triazole ring that can participate in various chemical interactions.
  • A pyrrolidine backbone that contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that compounds with indole and triazole structures exhibit anticancer properties. For example, studies have shown that substituted triazoles can act as selective inhibitors of specific enzymes involved in cancer progression . The unique structure of this compound may enhance its efficacy against certain cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. The inhibition of phospholipase A2 (PLA2) by similar compounds has been documented, suggesting that this compound could also interact with PLA2 or related enzymes, impacting pathways involved in inflammation and cancer .

Plant Growth Regulation

Triazole compounds are often utilized as fungicides and plant growth regulators. The structure of this compound may allow it to function similarly, potentially enhancing crop resilience against pathogens or improving growth rates.

Neuropharmacology

Given the indole structure's association with serotonin receptors, this compound may also be explored for neuropharmacological applications. Research into similar compounds has revealed their potential to modulate neurotransmitter systems, which could lead to developments in treatments for anxiety or depression.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of triazole derivatives for their anticancer activity. The results indicated that modifications to the triazole ring could significantly enhance potency against various cancer cell lines . This suggests that the compound may also possess similar properties.

Case Study 2: Enzyme Interaction Studies

Research on PLA2 inhibitors demonstrated that specific structural features are critical for binding affinity and inhibition efficacy. The compound's design could be optimized based on these findings to improve its therapeutic potential against diseases associated with PLA2 activity .

Table 1: Comparison of Similar Compounds and Their Activities

Compound NameStructure TypeActivity TypeReference
Compound AIndole-TriazoleAnticancer
Compound BTriazolePLA2 Inhibitor
Compound CIndoleNeuroactive

Table 2: Potential Applications of this compound

Application AreaSpecific Use Case
Medicinal ChemistryAnticancer drug development
Agricultural SciencePlant growth regulation
NeuropharmacologyPotential treatment for depression

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 878416-17-2)

  • Key Differences :
    • Replaces the triazole ring with a 4-methoxyphenyl group.
    • Lacks the 2-methylpropyl substituent.
  • Methoxy groups are prone to Phase I demethylation metabolism, which may reduce in vivo stability compared to the isobutyl group in the target compound .

Tetrazole-Based Arylurea Analogues

N-5-Tetrazolyl-N′-aroylurea Derivatives (e.g., Compounds 2h, 2j, 2m)

  • Key Differences :
    • Features a tetrazole core instead of triazole.
    • Includes a urea linker and aryl substituents (e.g., p-methoxyphenyl, p-bromophenyl).
  • Functional Implications: Tetrazoles are stronger acids (pKa ~4.9) than triazoles (pKa ~10), affecting ionization and solubility.

Pyrazole-Oxadiazole Hybrid Analogues

N-[2-(1H-Indol-3-yl)ethyl]-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide (CAS: 1251597-96-2)

  • Key Differences :
    • Replaces triazole with pyrazole and oxadiazole heterocycles.
    • Incorporates a pyridine-oxadiazole side chain.
  • Functional Implications: Oxadiazoles enhance metabolic stability and π-π stacking interactions.

Comparative Data Table

Compound Core Heterocycle Key Substituents Bioactivity/Applications Metabolic Considerations
Target Compound 1,2,4-Triazole Indole-ethyl, 2-methylpropyl Hypothesized kinase inhibition High lipophilicity may limit solubility
N-[2-(indol-3-yl)ethyl]-4-methoxyphenyl derivative None 4-Methoxyphenyl, pyrrolidinecarboxamide Unreported (structural analogue) Methoxy group susceptible to demethylation
N-5-Tetrazolyl-N′-aroylurea Tetrazole Arylurea, p-bromophenyl/p-methoxyphenyl Plant growth regulation Acidic tetrazole enhances solubility
Pyrazole-oxadiazole hybrid Pyrazole/Oxadiazole Pyridine-oxadiazole, indole-ethyl Unreported (structural analogue) Oxadiazole improves metabolic stability

Research Findings and Implications

  • Triazole vs. Tetrazole : The target compound’s triazole core offers weaker acidity than tetrazoles, favoring neutral pH interactions in biological systems. This may enhance blood-brain barrier penetration for CNS targets .
  • Heterocycle Hybridization : ’s pyrazole-oxadiazole hybrid demonstrates that combining multiple heterocycles can balance solubility and stability, a strategy applicable to optimizing the target compound .

Biological Activity

N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential therapeutic applications in various biological systems. The compound features a complex structure that combines an indole moiety with a triazole ring, both of which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of approximately 316.37 g/mol. The structure includes:

  • An indole group, which is often associated with anticancer and antimicrobial activities.
  • A triazole ring, recognized for its antifungal properties and as a scaffold in drug design.

Anticancer Activity

Recent studies have indicated that compounds containing indole and triazole motifs exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown selective cytotoxicity against various cancer cell lines. In one study, triazole-containing compounds displayed IC50 values in the low micromolar range against leukemia and lymphoma cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Selectivity Index
Compound ATHP-1 (leukemia)0.1815
Compound BHuT78 (lymphoma)0.1813.55
Compound CMTR-5 (normal)2.71-

Antimicrobial Activity

The triazole moiety is well-documented for its antimicrobial properties. Compounds similar to this compound have been tested against various pathogens, showing promising results against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)
Compound DS. aureus0.125
Compound EE. coli0.250
Compound FKlebsiella pneumoniae0.500

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
  • Cell Cycle Disruption : Studies indicate that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis . This mechanism is vital for the development of anticancer therapies.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole-indole hybrids similar to the target compound. These hybrids were assessed for their cytotoxicity against several cancer cell lines and demonstrated significant activity with selectivity towards malignant cells over normal cells .

Q & A

Q. What are the key synthetic pathways for this compound?

The compound is synthesized via multi-step reactions, including cycloaddition and condensation, using indole derivatives and triazole precursors. Key steps involve coupling the pyrrolidine-3-carboxamide core with the indole-ethyl-triazole moiety. Reaction conditions (e.g., methanol or THF as solvents, 60–80°C) and catalysts (e.g., K₂CO₃) are critical for yield optimization .

Q. Which analytical techniques are used to confirm structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for structural confirmation. Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What functional groups influence its biological activity?

The indole moiety (intercalation with biomolecules), triazole ring (hydrogen bonding), and 5-oxopyrrolidine (conformational flexibility) are critical. These groups enable interactions with enzymes or receptors, as seen in analogs with antitumor or antimicrobial activity .

Q. How is compound stability assessed under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Lyophilization or storage in inert atmospheres (argon) is recommended for hygroscopic derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and reproducibility?

Use Design of Experiments (DoE) to test variables (solvent polarity, temperature gradients). For example, flow chemistry (continuous reactors) improves heat/mass transfer and reduces side reactions during scale-up . Orthogonal purification (e.g., column chromatography followed by recrystallization) enhances yield .

Q. What computational strategies predict target binding and pharmacokinetics?

Molecular docking (AutoDock Vina) models interactions with proteins like kinases or GPCRs. Molecular Dynamics (MD) simulations (AMBER) assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models predict ADMET properties .

Q. How are contradictions in biological activity data resolved across studies?

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Control for variables like cell line heterogeneity, serum concentration, and compound solubility. Meta-analyses of analogs (e.g., indole-triazole hybrids) identify structure-activity trends .

Q. What methodologies determine metabolic stability in preclinical studies?

In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life (t₁/₂). LC-MS/MS detects phase I/II metabolites. CYP450 inhibition assays (fluorogenic substrates) assess drug-drug interaction risks .

Q. How is the mechanism of action elucidated in complex cellular systems?

CRISPR-Cas9 knockout screens identify essential targets. Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assays (CETSA) confirm target engagement. Phosphoproteomics (LC-MS/MS) maps downstream signaling pathways .

Q. What strategies mitigate synthetic challenges in gram-scale production?

Replace air-sensitive reagents (e.g., NaH) with safer alternatives (K₂CO₃). Use scavenger resins to trap byproducts. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor real-time reaction progress .

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